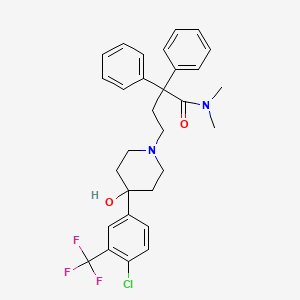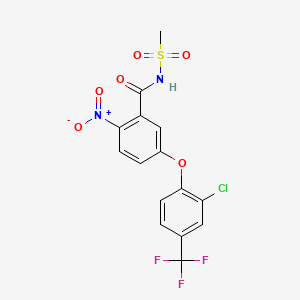
福美双
概述
描述
Fomesafen is an organic compound used as an herbicide . It is used as a reference standard in the determination of fomesafen in soil samples .
Synthesis Analysis
Fomesafen can be synthesized by adding methanesulphonamide and stirring the mixture at room temperature overnight . New herbicide ionic liquids (HILs) based on fomesafen have also been prepared to improve the herbicidal activity and reduce the risk to aquatic organisms .Molecular Structure Analysis
The molecular structure of fomesafen has been analyzed using XRD . The phase composition of fomesafen was analyzed by XRD, and the results showed that fomesafen has good crystallinity .Chemical Reactions Analysis
Fomesafen has been used to prepare new herbicide ionic liquids (HILs) to improve the herbicidal activity and reduce the risk to aquatic organisms . The physico-chemical properties of HILs were related to the carbon chain length of the cation .Physical And Chemical Properties Analysis
Fomesafen has a melting point of 220221 ℃, a relative density of 1.28 at 20 ℃, and a vapor pressure of less than 0.1 × 10-3 Pa at 50 ℃ . It has low water solubility, excellent Kow, low surface tension, and good adsorption ability .科学研究应用
农业田间除草
福美双广泛用于防治花生和 soybean 田间一年生和多年生阔叶杂草 . 它也可用作苗前或苗后叶面喷雾剂,用于防治大豆、豆类和几种豆科覆盖作物中的阔叶杂草、禾本科杂草和莎草 .
农田土壤残留特性
福美双的长期大规模施用会导致土壤中明显的残留 . 福美双在农田土壤中的残留特性已得到广泛研究 .
生态风险评估
福美双使用带来的生态和环境问题需要农业和环保部门的紧急关注 . 福美双的生态毒理学效应已被系统综述 .
农田土壤中降解过程
已经对福美双在农田土壤中的降解过程进行了研究 . 这包括对残留形成机制、安全施用限量标准、降解机制和技术的探讨 .
对土壤微生物群落的影响
福美双的使用对土壤微生物群落有重大影响 . 研究表明,福美双的使用会影响土壤酶和微生物群落结构 .
在各种土壤中的持久性
福美双由于其阴离子特性和水溶性,在各种土壤中表现出持久性 . 这一特性已得到详细研究 .
对土壤酶的影响
当接触到推荐用量的两倍的福美双时,四种土壤酶的活性显著降低,然后恢复到对照水平 .
对土壤中可培养微生物的影响
作用机制
Target of Action
Fomesafen, a selective herbicide, primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Mode of Action
Fomesafen interacts with its target, the PPO enzyme, by inhibiting its activity . This inhibition interferes with the biosynthesis of chlorophyll and heme, leading to a chemical chain reaction that ultimately causes lipid peroxidation and membrane disruption, resulting in rapid degeneration of plant tissues .
Biochemical Pathways
The primary biochemical pathway affected by Fomesafen involves the conversion of protoporphyrinogen to protoporphyrin IX, a precursor of chlorophyll . By inhibiting the PPO enzyme, Fomesafen disrupts this pathway, leading to an accumulation of protoporphyrin IX in the plant cells . This compound is a potent photosensitizer which, when activated by light and oxygen, leads to lipid peroxidation .
Pharmacokinetics
Fomesafen is moderately soluble in aqueous solution and is relatively volatile . It has the potential to leach to groundwater and is persistent in soils and aquatic systems . These properties impact the bioavailability of Fomesafen in the environment.
Result of Action
The molecular and cellular effects of Fomesafen’s action include the rapid degeneration of plant tissues due to lipid peroxidation and membrane disruption . This results from the accumulation of protoporphyrin IX in the plant cells, which, when activated by light and oxygen, leads to lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fomesafen. For instance, its volatility and solubility can lead to leaching into groundwater . It is also persistent in soils and aquatic systems . These characteristics mean that Fomesafen can remain in the environment for extended periods, potentially affecting non-target organisms and ecosystems .
安全和危害
生化分析
Biochemical Properties
Fomesafen plays a crucial role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting PPO, fomesafen disrupts the production of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes. Fomesafen interacts with various biomolecules, including glutathione S-transferase, which helps in the metabolic disposal of the herbicide in tolerant plants like soybeans .
Cellular Effects
Fomesafen has significant effects on various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting chlorophyll synthesis, leading to cell death. In soil microbial communities, fomesafen can alter enzyme activities and microbial population dynamics. For instance, it has been shown to inhibit urease activity initially, which then gradually returns to normal levels . In animal models, such as zebrafish embryos, fomesafen exposure can lead to developmental toxicity, including pericardial edema, reduced heart rate, and altered enzyme activities related to nerve development .
Molecular Mechanism
At the molecular level, fomesafen exerts its effects by binding to and inhibiting protoporphyrinogen oxidase. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS). These ROS cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death . Additionally, fomesafen’s interaction with glutathione S-transferase in tolerant plants aids in its metabolic disposal, reducing its phytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fomesafen change over time. Studies have shown that fomesafen has a half-life of 60 to 114 days in soil, depending on the cultivation system . Its persistence and mobility are influenced by soil pH, organic matter content, and soil type. Over time, fomesafen can degrade, but its residues can still impact soil microbial communities and enzyme activities for extended periods .
Dosage Effects in Animal Models
The effects of fomesafen vary with different dosages in animal models. In zebrafish embryos, exposure to increasing concentrations of fomesafen (5, 10, and 20 mg/L) results in more severe developmental toxicity, including pericardial edema, reduced heart rate, and yolk sac edema . Higher doses also lead to increased expression of inflammatory factors and oxidative stress responses, indicating potential toxic effects at elevated concentrations .
Metabolic Pathways
Fomesafen is involved in several metabolic pathways, including hydrolysis, substitution, reduction, methylation, glycosylation, acetylation, and malonylation. These pathways involve various enzymes and cofactors, such as cytochrome P450 and glutathione S-transferases, which help in the detoxification and breakdown of fomesafen in plants . The metabolic processes reduce the phytotoxicity of fomesafen and facilitate its excretion from the plant system.
Transport and Distribution
Fomesafen is transported and distributed within cells and tissues through various mechanisms. In soil, its mobility is influenced by soil pH and organic matter content, with higher mobility observed in soils with lower organic matter and higher pH . In plants, fomesafen can be taken up by roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The compound’s distribution within the plant is also influenced by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of fomesafen is primarily within the chloroplasts, where it inhibits protoporphyrinogen oxidase. This localization is crucial for its herbicidal activity, as the inhibition of PPO in chloroplasts directly impacts chlorophyll synthesis. Additionally, fomesafen’s interaction with glutathione S-transferase in the cytoplasm aids in its detoxification and transport to vacuoles for storage or excretion .
属性
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZZWXTVIYUUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108731-70-0 (sodium) | |
| Record name | Fomesafen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024112 | |
| Record name | Fomesafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fomesafen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/cu cm at 20 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |
| Record name | Fomesafen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Using extracts from suspension-cultured cells of soybean (Glycine max cv. Mandarin) as a source of active enzymes, the activities of glutathione transferases (GSTs) catalyzing the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) and selective herbicides were determined to be in the order in the order CDNB > fomesafen > metolachlor = acifluorfen > chlorimuron-ethyl. Glutathione transferase activities showed a thiol dependence in a substrate-specific manner. Thus, glutathione transferase activities toward acifluorfen and fomesafen were greater when homoglutathione (hGSH), the endogenously occurring thiol in soybean, was used as the co-substrate rather than glutathione (GSH). Compared with glutathione, homoglutathione addition either reduced or had no effect on glutathione transferase activities toward other substrates. In the absence of enzyme, the rates of homoglutathione conjugation with acifluorfen, chlorimuron-ethyl and fomesafen were negligible, suggesting that rapid homoglutathione conjugation in soybean must be catalyzed by glutathione transferases. glutathione transferase activities were subsequently determined in 14-day-old plants of soybean and a number of annual grass and broadleaf weeds. glutathione transferase activities of the plants were then related to observed sensitivities to post-emergence applications of the four herbicides. When enzyme activity was expressed on a mg-1 protein basis, all grass weeds and Abutilon theophrasti contained considerably higher glutathione transferase activity toward CDNB than soybean. With fomesafen as the substrate, glutathione transferase activities were determined to be in the order soybean Digitaria sanguinalis > Sorghum halepense = Setaria faberi with none of the broadleaf weeds showing any activity. This order related well to the observed selectivity of fomesafen, with the exception of A. theophrasti, which was partially tolerant to the herbicide. Using metolachlor as the substrate the order of the glutathione transferase activities was soybean > A. theophrasti Amaranthus retroflexus > Ipomoea hederacea, with the remaining species showing no activity. Glutathione transferase activities toward metolachlor correlated well with the selectivity of the herbicide toward the broadleaf weeds but not toward the grass weeds. Acifluorfen and chlorimuron-ethyl were selectively active on these species, but glutathione transferase activities toward these herbicides could not be detected in crude extracts from whole plants. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS RN |
72178-02-0 | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fomesafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fomesafen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fomesafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMESAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fomesafen exert its herbicidal activity?
A1: Fomesafen is a diphenyl ether herbicide that acts by inhibiting protoporphyrinogen oxidase (PROTOX), a key enzyme in the chlorophyll biosynthesis pathway [, , ].
Q2: What are the downstream effects of PROTOX inhibition by fomesafen?
A2: Inhibiting PROTOX disrupts chlorophyll production, leading to the accumulation of a photodynamic chlorophyll precursor, protoporphyrinogen IX. Upon exposure to light, this precursor generates reactive oxygen species (ROS) that cause membrane damage and ultimately lead to plant cell death [, , ].
Q3: Does fomesafen affect other plant processes besides chlorophyll synthesis?
A3: Research suggests fomesafen may induce oxidative stress in susceptible plants. Studies on freshwater phytoplankton found that fomesafen significantly affected physiological markers of oxidative stress in Raphidocelis subcapitata but not in Chlamydomonas snowii or Microcystis aeruginosa [].
Q4: What is the molecular formula and weight of fomesafen?
A4: The molecular formula of fomesafen is C15H14ClF3N2O5S, and its molecular weight is 406.78 g/mol.
Q5: Does the presence of plasticulture mulch affect the degradation of fomesafen?
A5: Yes, research shows that fomesafen dissipation can be slower under plasticulture mulch compared to bare ground []. This could be due to reduced microbial activity and altered soil moisture and temperature under the mulch.
Q6: How does soil type influence the persistence and movement of fomesafen?
A6: Fomesafen persistence varies significantly with soil properties. It exhibits greater adsorption to soils with lower pH and higher clay content, potentially reducing the risk of carryover injury to subsequent crops [, ]. Conversely, sandy soils with high pH may experience faster fomesafen leaching [].
Q7: How does soil fumigation impact fomesafen persistence in the soil?
A7: Studies show that soil fumigation with 1,3-dichloropropene and chloropicrin did not significantly affect fomesafen dissipation in eggplant production systems [].
Q8: Has resistance to fomesafen been reported in weeds?
A8: Yes, resistance to fomesafen, specifically through a non-target site mechanism, has been confirmed and characterized in Palmer amaranth (Amaranthus palmeri) [].
Q9: Are there different mechanisms of resistance to fomesafen in weeds?
A9: Research has identified both target-site and non-target-site resistance mechanisms to fomesafen in Palmer amaranth. A common target-site mutation is the Gly-210 deletion in the PPX2 gene []. Non-target-site resistance can be attributed to enhanced metabolism of fomesafen by cytochrome P450 enzymes and glutathione S-transferases (GSTs) [].
Q10: Can you elaborate on the role of the Gly-210 deletion in PPO inhibitor resistance?
A11: The Gly-210 deletion in the PPX2 gene, encoding PROTOX, is a common mechanism of resistance to PPO-inhibiting herbicides in various weed species, including Palmer amaranth [] and tall waterhemp []. This mutation alters the target site of the herbicide, reducing its binding affinity and efficacy.
Q11: How does the level of resistance differ between Palmer amaranth accessions with and without the Gly-210 deletion?
A12: Research has shown that Palmer amaranth accessions with the Gly-210 deletion generally exhibit a higher level of resistance to fomesafen compared to accessions without the deletion []. This highlights the significant impact of this target-site mutation on herbicide efficacy.
Q12: What is the significance of identifying alternative resistance mechanisms in weeds?
A13: Identifying alternative resistance mechanisms, such as non-target site resistance, is crucial for developing effective weed management strategies. Understanding these mechanisms can help in designing herbicides that circumvent resistance or developing alternative control tactics to manage resistant weed populations [, ].
Q13: What is known about the potential carryover injury of fomesafen to rotational crops?
A14: Fomesafen has been shown to pose a carryover risk to certain rotational crops, such as sweet corn, especially in soils with high organic matter content and low pH []. This is attributed to its relatively long half-life in soil and potential for persistence under certain environmental conditions.
Q14: How is fomesafen residue typically analyzed in environmental and plant samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors [] and mass spectrometry (MS) [], is commonly employed for analyzing fomesafen residues.
Q15: What is the environmental fate of fomesafen?
A16: Fomesafen can persist in the environment, particularly in soil []. Its degradation is influenced by factors such as soil type, pH, organic matter content, and microbial activity. Studies have investigated the role of soil microorganisms in degrading fomesafen and reducing its persistence [].
Q16: Has fomesafen been detected in water bodies?
A17: Yes, fomesafen residues have been detected in water bodies, highlighting the potential for runoff and leaching from treated fields []. Its presence in aquatic environments raises concerns about its impact on non-target organisms, such as phytoplankton [].
Q17: Are there any strategies for mitigating the environmental impact of fomesafen?
A18: Research has explored various approaches to mitigate the environmental impact of fomesafen. These include identifying and promoting fomesafen-degrading microorganisms in soil [], optimizing application rates and timings to minimize leaching and runoff [], and exploring alternative weed control methods to reduce reliance on chemical herbicides [].
Q18: Are there alternative herbicides or weed control methods to consider in light of fomesafen resistance?
A20: Yes, researchers and growers are actively exploring alternative weed control strategies to combat fomesafen resistance. These include using herbicides with different modes of action, such as glufosinate, 2,4-D, and dicamba []. Integrated weed management (IWM) practices, such as crop rotation, cover cropping, and mechanical weed control, are also essential for managing resistant weed populations [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

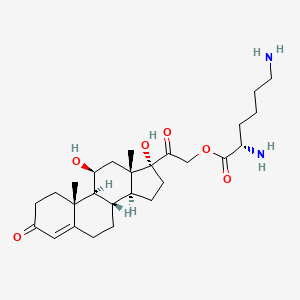

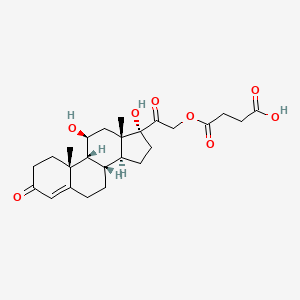
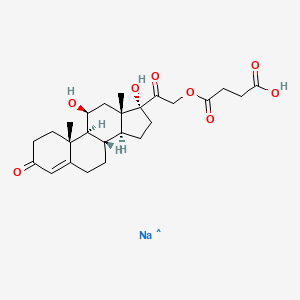
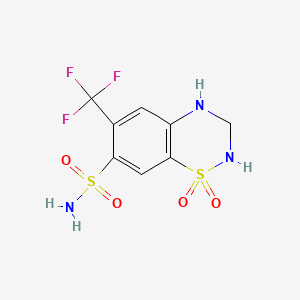
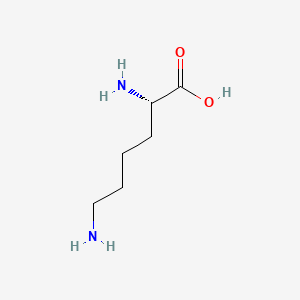
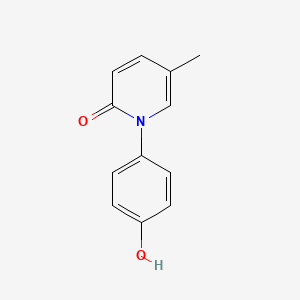


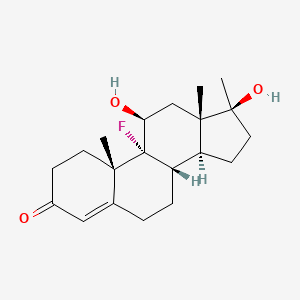
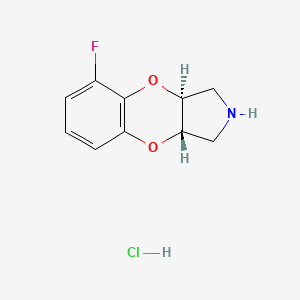
![2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol](/img/structure/B1673465.png)

